3-(3-Chlorophenyl)picolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODIBFWJGNMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494576 | |
| Record name | 3-(3-Chlorophenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61704-35-6 | |
| Record name | 3-(3-Chlorophenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl Picolinaldehyde
Retrosynthetic Strategies and Precursor Identification
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For 3-(3-Chlorophenyl)picolinaldehyde, the primary disconnection points are the C-C bond between the pyridine (B92270) and phenyl rings and the aldehyde functional group.
Key Disconnections and Precursors:
C(aryl)-C(pyridyl) Bond Formation: This disconnection suggests a cross-coupling strategy. The logical precursors would be a halogenated pyridine derivative and a (3-chlorophenyl)boronic acid or a similar organometallic reagent. Alternatively, a halogenated chlorobenzene (B131634) derivative could be coupled with a pyridyl organometallic species.
Aldehyde Group Formation: This leads to several potential precursors. The most direct precursor is the corresponding alcohol, (3-(3-Chlorophenyl)pyridin-2-yl)methanol, which can be oxidized to the aldehyde. Another approach involves the formylation of a suitable pyridine derivative, such as 3-bromo-2-chloropyridine, followed by the introduction of the 3-chlorophenyl group.
Based on this analysis, the key precursors for the synthesis of this compound are identified as:
3-Halogenated picolinaldehyde or a protected equivalent.
(3-Chlorophenyl)boronic acid or its esters.
3-Halogenated-2-methylpyridine.
(3-(3-Chlorophenyl)pyridin-2-yl)methanol.
Established and Emerging Synthetic Routes to Aryl-Substituted Picolinaldehydes
The synthesis of aryl-substituted picolinaldehydes like this compound can be accomplished through several established and emerging routes.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. sigmaaldrich.com The Suzuki-Miyaura coupling is a particularly effective method for this transformation, offering mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.govmit.edu
In a typical Suzuki-Miyaura coupling approach to this compound, a halogenated picolinaldehyde derivative, such as 3-bromopicolinaldehyde, is reacted with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. sigmaaldrich.com
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | 70-85 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 80-95 |
| Pd₂(dba)₃ / SPhos | SPhos | K₂CO₃ | THF | >90 |
This table presents a generalized comparison. Actual yields may vary based on specific substrate and reaction conditions.
Oxidation Protocols for Pyridylmethanol Precursors
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor (3-(3-Chlorophenyl)pyridin-2-yl)methanol can be oxidized using a variety of reagents.
Common oxidizing agents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant depends on the substrate's sensitivity and the desired reaction scale. MnO₂ is often favored for its selectivity for allylic and benzylic alcohols and its heterogeneous nature, which simplifies workup. google.com
Table 2: Common Oxidation Reagents for Pyridylmethanols
| Reagent | Conditions | Advantages | Disadvantages |
| MnO₂ | Stirring in an inert solvent (e.g., CH₂Cl₂) at room temperature | Mild, selective, easy workup | Requires a large excess of reagent |
| PCC | CH₂Cl₂, room temperature | High yields, reliable | Carcinogenic, stoichiometric waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Mild, avoids heavy metals | Requires cryogenic conditions, unpleasant odor |
Formylation Reactions of Halogenated Pyridine Derivatives
Direct formylation of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, methods like the Vilsmeier-Haack reaction can be employed, particularly on electron-rich or activated pyridine derivatives. researchgate.net For the synthesis of this compound, a more common strategy involves the formylation of a pre-functionalized pyridine.
One such approach is the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid to introduce a formyl group. Another method involves the metal-halogen exchange of a dihalopyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Development of Novel and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inbiosynce.com
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on several key areas:
Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce waste. biosynce.com For palladium-catalyzed cross-coupling reactions, the development of catalysts that are active at low loadings and can be recovered and reused is a major focus.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can minimize environmental impact. biosynce.com Some palladium-catalyzed reactions can be performed in aqueous media using specific ligands and surfactants. sigmaaldrich.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. nih.govacs.org This technique can be applied to both the cross-coupling and oxidation steps.
Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce waste from purification steps. acs.org
The development of sustainable protocols for the synthesis of this compound is an ongoing effort that promises to deliver more environmentally friendly and economically viable manufacturing processes.
Chemo-, Regio-, and Stereoselective Synthetic Considerations
The primary challenge in synthesizing this compound lies in the precise and controlled formation of the carbon-carbon bond between the picoline and the 3-chlorophenyl rings, followed by the selective oxidation of the methyl group on the picoline to an aldehyde. Modern synthetic strategies heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, to achieve the desired regioselectivity.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. libretexts.orgdiva-portal.org In a typical synthesis of this compound via this route, a halogenated picoline derivative is reacted with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. A recent study on the synthesis of nicotinaldehyde derivatives via a Suzuki coupling provides a relevant general protocol. researchgate.net The reaction involves a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent system like dioxane and water. researchgate.net The chemoselectivity of this reaction is crucial, especially when dealing with di-halogenated pyridines, to ensure coupling occurs at the desired position. For instance, the reactivity difference between halogens at different positions on the pyridine ring can be exploited to achieve selective coupling.
The Negishi coupling offers an alternative powerful method for C-C bond formation, coupling organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness in creating C(sp²)-C(sp²) bonds. wikipedia.org The synthesis would involve the reaction of a halopicoline with a (3-chlorophenyl)zinc halide reagent, catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.net The choice of catalyst and ligands is critical in minimizing side reactions and maximizing the yield of the desired product.
Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound itself. However, the principles of stereoselective synthesis become paramount when this compound is used as a precursor for chiral molecules.
A critical step following the cross-coupling is the selective oxidation of the methyl group of the picoline moiety to an aldehyde. Various oxidizing agents and conditions can be employed, and the choice depends on the substrate's sensitivity and the desired selectivity to avoid over-oxidation to a carboxylic acid.
| Reaction Type | Starting Materials | Catalyst/Reagents | Typical Solvents | Key Considerations |
| Suzuki-Miyaura Coupling | 3-Bromo-2-methylpyridine, (3-chlorophenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄ | Dioxane/Water | Chemoselectivity in di- or poly-halogenated substrates. |
| Negishi Coupling | 3-Iodo-2-methylpyridine, (3-chlorophenyl)zinc chloride | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | THF, DMF | High functional group tolerance; requires anhydrous conditions. |
| Oxidation | 3-(3-Chlorophenyl)-2-methylpyridine | SeO₂, MnO₂ | Dioxane, Acetic Acid | Selective oxidation to aldehyde, avoiding over-oxidation. |
Continuous Flow Synthesis Techniques for Scale-Up
The transition from laboratory-scale batch synthesis to industrial-scale production of this compound necessitates the adoption of more efficient and scalable technologies. Continuous flow synthesis has emerged as a powerful tool in this regard, offering several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.
For the key C-C bond-forming step, continuous flow Suzuki-Miyaura coupling reactions have been successfully implemented for the synthesis of biaryl compounds. rsc.org In a typical setup, streams of the reactants (e.g., a halogenated picoline derivative and a boronic acid) and the catalyst solution are continuously pumped and mixed in a microreactor or a packed-bed reactor. The reaction mixture then flows through a heated zone to achieve the desired conversion before the product stream is collected. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
Computational Fluid Dynamics (CFD) can be a valuable tool in designing and optimizing continuous flow reactors by simulating fluid flow and reaction kinetics, thereby reducing the need for extensive experimentation.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult, requires large reactors | Easier, by running the system for longer durations |
| Safety | Higher risk due to large volumes of reagents | Enhanced, smaller reaction volumes at any given time |
| Heat & Mass Transfer | Often limited | Excellent, high surface-to-volume ratio |
| Reproducibility | Can be variable | High, precise control over parameters |
| Automation | Challenging | Readily automated |
Isolation and Purification Strategies for Enhanced Yield and Purity
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product with the high purity required for its applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Crystallization is a common and effective method for purifying solid compounds like this compound. The selection of an appropriate solvent system is crucial. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the desired compound to crystallize out, leaving the impurities dissolved in the mother liquor. A mixture of solvents is often employed to achieve optimal solubility and crystallization behavior.
Chromatography is another powerful purification technique. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is frequently used. The crude product is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through to separate the components based on their different affinities for the stationary phase. The fractions containing the pure product are then collected and the solvent is evaporated.
For large-scale production, more advanced purification techniques may be employed. Preparative high-performance liquid chromatography (HPLC) can be used to achieve very high purity levels, although it is generally more expensive.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Purification Technique | Principle | Advantages | Disadvantages |
| Crystallization | Difference in solubility | Cost-effective, scalable | May not remove all impurities, potential for product loss in mother liquor |
| Column Chromatography | Differential adsorption | High resolution, versatile | Can be time-consuming, requires solvents |
| Preparative HPLC | High-resolution separation | Very high purity achievable | Expensive, limited scalability for very large quantities |
Mechanistic Investigations into the Chemical Reactivity and Transformations of 3 3 Chlorophenyl Picolinaldehyde
Reactivity of the Pyridine (B92270) Heterocyclic Ring
Ring-Opening and Rearrangement Reactions
The structural framework of 3-(3-Chlorophenyl)picolinaldehyde is robust; however, under specific conditions, both the pyridine ring and the aldehyde group can participate in rearrangement and ring-opening transformations.
The aldehyde functionality itself can undergo classic molecular rearrangements. For instance, in a strongly basic medium, it could potentially undergo the Cannizzaro reaction, involving disproportionation to yield the corresponding primary alcohol and carboxylic acid. Another possibility is the benzoin (B196080) condensation, though this typically involves aromatic aldehydes lacking alpha-hydrogens.
More complex rearrangements could be induced. For example, the Baeyer-Villiger oxidation could convert the aldehyde to a formate (B1220265) ester, which would be readily hydrolyzed to a carboxylic acid and an alcohol. wiley-vch.de While less direct, this highlights a potential oxidative rearrangement pathway. Novel rearrangement processes have been observed in related heteroaroyl systems, where substituted 3-oxoalkanenitriles rearrange to form 2-dialkylaminopyridines, indicating that skeletal transformations in complex pyridine derivatives are possible. nih.gov
Ring-opening of the pyridine moiety, while requiring significant energy input or specific activation, is a known transformation in heterocyclic chemistry. For instance, studies on related pyridone systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgorgsyn.orgoxazine-1,8-diones, demonstrate that ring-opening transformations can be synthetically useful for constructing polycyclic structures. nih.gov Such reactions, often promoted by nucleophiles or acids, proceed via an initial attack on the heterocyclic ring. nih.gov For this compound, such a pathway would likely require activation of the pyridine ring, possibly through N-oxidation or quaternization.
Table 1: Potential Rearrangement and Ring-Opening Reactions
| Reaction Type | Required Reagents/Conditions | Potential Product(s) | Notes |
|---|---|---|---|
| Cannizzaro Reaction | Concentrated base (e.g., NaOH, KOH) | [3-(3-Chlorophenyl)pyridin-2-yl]methanol and 3-(3-Chlorophenyl)picolinic acid | A classic disproportionation of an aldehyde lacking α-hydrogens. |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 3-(3-Chlorophenyl)picolinic acid (after hydrolysis) | Oxidative rearrangement of the aldehyde to a formate ester, followed by hydrolysis. wiley-vch.de |
| Pyridine Ring Opening | Strong nucleophiles, harsh conditions, or ring activation (e.g., N-oxide formation) | Acyclic amino-aldehyde derivatives | Generally disfavored due to loss of aromaticity but possible under forcing conditions. nih.gov |
Transformations Involving the 3-Chlorophenyl Substituent
The 3-chlorophenyl group is a key feature of the molecule, offering a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse range of derivatives.
The carbon-chlorine bond on the phenyl ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for creating new C-C bonds under relatively mild conditions. sigmaaldrich.com Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in ligand and catalyst design have made their use routine.
The Suzuki-Miyaura coupling is a premier method for forming biaryl structures. harvard.edu Reacting this compound with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base would replace the chlorine atom with the corresponding aryl or vinyl group. researchgate.netmdpi.com Catalyst systems such as Pd(OAc)₂ or Pd(PPh₃)₄ with phosphine (B1218219) ligands (e.g., SPhos, XPhos, Ad₂PⁿBu) and bases like K₃PO₄, Cs₂CO₃, or LiOᵗBu are effective for the coupling of challenging aryl chlorides. researchgate.netmdpi.comnih.gov
Other important cross-coupling reactions include:
Heck Coupling: Reaction with an alkene to form a styrenyl-type linkage.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. sigmaaldrich.com
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, discussed in the next section.
Hiyama Coupling: Utilizes organosilanes as the coupling partner, offering an alternative to boronic acids. organic-chemistry.org
These reactions allow for the systematic modification of the peripheral phenyl ring, enabling the synthesis of libraries of compounds with diverse electronic and steric properties.
Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or R-B(pin) | Pd(OAc)₂ / SPhos, K₃PO₄ | Biaryl or Alkyl-aryl derivatives researchgate.netnih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃, Base | Stilbene derivatives sigmaaldrich.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI, Base | Aryl-alkyne derivatives sigmaaldrich.com |
| Hiyama | Organosilane (e.g., Ar-Si(OMe)₃) | Pd(OAc)₂ / Ligand, Fluoride source (TBAF) | Biaryl derivatives organic-chemistry.org |
Nucleophilic aromatic substitution (SNAr) of an unactivated aryl chloride is typically a difficult transformation requiring harsh conditions. The chlorine atom in this compound is on a phenyl ring and lacks the strong ortho or para electron-withdrawing groups that are usually necessary to stabilize the intermediate Meisenheimer complex and facilitate the reaction. libretexts.org
However, substitution is not impossible and can be achieved under specific conditions:
Harsh Conditions: High temperatures and pressures with strong nucleophiles (e.g., sodium methoxide (B1231860) in methanol, or ammonia) can sometimes force the substitution to occur.
Transition Metal Catalysis: The most practical and versatile method for achieving this transformation is through palladium-catalyzed cross-coupling reactions that form C-N or C-O bonds, such as the Buchwald-Hartwig amination. nih.govmit.edu This reaction couples aryl halides with a wide variety of primary and secondary amines, anilines, and even amides using a palladium catalyst and a specialized phosphine ligand. Similarly, a related catalytic system can be used for C-O coupling with alcohols or phenols.
Concerted Mechanisms: Recent studies suggest that many SNAr reactions, especially on heterocyclic systems, may not proceed through a discrete Meisenheimer intermediate but rather via a concerted mechanism. nih.gov While this provides a modern mechanistic understanding, it does not change the practical requirement for activation or catalysis to achieve substitution on a relatively unreactive substrate like a chlorophenyl group.
Direct substitution on the pyridine ring itself, for instance at the 6-position, would be more facile due to the electron-withdrawing nature of the ring nitrogen, but the scope of this section is limited to the chlorophenyl substituent. youtube.comnih.gov
Exploration of Multi-Component Reaction Pathways Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. nih.gov The aldehyde group of this compound makes it an excellent candidate for a variety of MCRs.
The Ugi four-component reaction (U-4CR) is a prominent example. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a dipeptide-like α-acylamino amide. wikipedia.org Utilizing this compound as the aldehyde component would allow for the rapid synthesis of complex scaffolds incorporating its unique heteroaromatic structure. Research has shown that other substituted picolinaldehydes readily participate in Ugi-type reactions to produce novel heterocyclic systems. acs.org
For example, a plausible Ugi reaction could involve:
Aldehyde: this compound
Amine: Benzylamine
Carboxylic Acid: Acetic Acid
Isocyanide: tert-Butyl isocyanide
This combination would yield a highly substituted N-acylated amino amide in a single, atom-economical step. The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by a final acyl transfer (the Mumm rearrangement) to yield the stable product. wikipedia.org
Beyond the Ugi reaction, the aldehyde can participate in other MCRs, such as the Passerini three-component reaction (aldehyde, carboxylic acid, isocyanide) or various novel MCRs that lead to the synthesis of diverse heterocyclic libraries. rsc.orgrsc.orgchemistryviews.org
Table 3: Hypothetical Ugi Four-Component Reaction
| Reactant Type | Example Reactant | Role in Reaction |
|---|---|---|
| Aldehyde | This compound | Electrophilic carbonyl component |
| Amine | Benzylamine | Nucleophile, forms imine |
| Carboxylic Acid | Acetic Acid | Proton source and acylating agent |
| Isocyanide | tert-Butyl isocyanide | Nucleophilic C1-synthon |
| Product: A complex α-acylamino amide incorporating all four components. wikipedia.org |
Applications of 3 3 Chlorophenyl Picolinaldehyde in Advanced Materials Science and Supramolecular Chemistry
Utilization as a Building Block for Functional Organic Materials
The unique combination of a reactive aldehyde and a heteroaromatic system within 3-(3-chlorophenyl)picolinaldehyde positions it as a valuable precursor for synthesizing functional organic materials. The aldehyde group offers a direct route for forming larger molecules through various condensation reactions, while the chlorophenyl-pyridine core can be integrated into electronically active systems.
Polymerization and Oligomerization Studies
The aldehyde functionality of this compound serves as a key reactive site for polymerization and oligomerization. This allows for its incorporation into polymer backbones, potentially leading to materials with unique thermal and photo-physical properties. Self-assembly of block copolymers is a widely utilized method to prepare different kinds of nano-objects in solution. rsc.org While specific studies focusing exclusively on the polymerization of this compound are not extensively documented, its structure is analogous to other aldehydes used in the synthesis of advanced polymers. mdpi.comchemicalbook.com
Potential polymerization pathways could involve:
Condensation Polymerization: Reactions with other difunctional monomers, such as diamines or diols, could yield polyimines (Schiff bases) or polyacetals, respectively.
Multicomponent Reactions: Participation in multicomponent reactions could lead to the formation of complex, highly functionalized polymer structures in a single step.
The properties of the resulting polymers would be heavily influenced by the rigid and polarizable chlorophenyl-pyridine unit, potentially leading to materials with high thermal stability and specific electronic characteristics suitable for specialized applications. mdpi.com
Incorporation into Conjugated Systems for Electronic Applications
The structure of this compound is inherently suited for integration into π-conjugated systems, which are the foundation of many organic electronic devices. The aldehyde group can be transformed through reactions like Wittig or Knoevenagel condensations to extend the conjugation path, linking the chlorophenyl-pyridine core to other photo- or electro-active units.
The key features enabling its use in electronic applications include:
Electron-Withdrawing Nature: The pyridine (B92270) ring and the chlorine substituent are electron-withdrawing, which can be used to tune the electron affinity and energy levels of a larger conjugated molecule.
Planarity: The aromatic rings promote planar conformations, which can facilitate intermolecular π-π stacking and enhance charge transport in the solid state.
The incorporation of this building block could be targeted toward the synthesis of n-type or bipolar organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Design and Synthesis of Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular components. mdpi.com The molecular architecture of this compound contains all the necessary elements—hydrogen bond acceptors, and multiple aromatic rings—to participate in the self-assembly of intricate supramolecular frameworks. mdpi.com
Hydrogen Bonding Interactions and Self-Assembly
Hydrogen bonding is a primary directional force in molecular self-assembly. In this compound, the pyridine nitrogen atom and the aldehyde oxygen atom are potential hydrogen bond acceptors. These sites can interact with hydrogen bond donors from neighboring molecules or co-crystallized solvent molecules to form predictable patterns and motifs. nih.govresearchgate.net The control of molecular self-assembly through such interactions is a key strategy in crystal engineering. mostwiedzy.pl
Table 1: Potential Hydrogen Bonding Sites in this compound
| Site | Type | Role in Hydrogen Bonding |
| Pyridine Nitrogen | Heterocyclic Nitrogen | Acceptor |
| Aldehyde Oxygen | Carbonyl Oxygen | Acceptor |
| Aromatic C-H | Phenyl & Pyridyl C-H | Weak Donor |
π-π Stacking and Intermolecular Forces
Aromatic π-π stacking is a crucial non-covalent interaction that governs the packing of planar molecules in the solid state and contributes to the stability of supramolecular structures. mdpi.comnih.gov this compound possesses two aromatic systems—the chlorophenyl ring and the pyridine ring—capable of engaging in such interactions. The stability and geometry of these stacked arrangements are influenced by the distribution of electron density in the rings.
The potential stacking modes include:
Parallel-displaced: Where the rings are parallel but offset from one another.
T-shaped or edge-to-face: Where the edge of one ring interacts with the face of another.
These π-π interactions, often working in concert with hydrogen bonds, play a significant role in the formation of well-ordered crystalline materials and can influence the material's electronic properties by creating pathways for charge delocalization. researchgate.netrsc.orgresearchgate.net
Table 2: Aromatic Systems Involved in π-π Stacking
| Aromatic System | Substituents | Potential Interaction Mode |
| 3-Chlorophenyl Ring | Chlorine | Face-to-Face or Edge-to-Face |
| Picoline Ring | Aldehyde, Chlorophenyl | Face-to-Face or Edge-to-Face |
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule. uni-mainz.dersc.org While specific studies detailing this compound as a host or guest are limited, its structure suggests potential roles in molecular recognition systems. The defined arrangement of its functional groups could allow it to act as a guest, fitting into the cavities of larger macrocyclic hosts like cyclodextrins or calixarenes. nih.govthno.org
Conversely, oligomers or polymers derived from this compound could be designed to form cavities or clefts, enabling them to act as hosts for small molecules or ions. The specificity of this binding would be dictated by a combination of factors including size, shape, and complementary non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govnorthwestern.eduaalto.fi
Theoretical and Computational Investigations of 3 3 Chlorophenyl Picolinaldehyde and Its Derivatives
Electronic Structure Calculations and Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules like 3-(3-Chlorophenyl)picolinaldehyde. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the electron density, molecular orbitals, and electrostatic potential can be determined.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and electronic properties. For this compound, the HOMO is typically localized on the more electron-rich regions, likely the chlorophenyl ring and the pyridine (B92270) nitrogen, indicating its propensity to act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient aldehyde group and the pyridine ring, highlighting its capacity as an electron acceptor.
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability. In derivatives of this compound, the nature and position of substituents can significantly modulate this energy gap. For instance, electron-donating groups would raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, both leading to a smaller energy gap and enhanced reactivity. Computational studies on related picoline-diazido-Pt(IV) compounds have demonstrated how substituent effects can alter these orbital energies. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic aldehydes.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis and potential energy surface (PES) exploration are performed to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angle and calculating the energy at each step, a PES can be mapped out. The global minimum on this surface corresponds to the most stable conformation. For this compound, a non-planar (twisted) conformation is generally the most stable due to the steric hindrance between the ortho hydrogens of the two rings. A fully planar conformation would likely represent a transition state with a higher energy. Similar computational studies on other bi-aryl systems confirm this trend.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of experimental spectra. For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group, as well as the ring currents of the aromatic systems.
IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This allows for the identification of characteristic vibrational modes, such as the C=O stretching of the aldehyde group, the C-Cl stretching, and the various C-H and C=C stretching and bending modes of the aromatic rings. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, often involving π-π* transitions within the aromatic system.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (Aldehyde H) | 9.8 - 10.2 ppm |
| ¹³C NMR | Chemical Shift (Carbonyl C) | 190 - 195 ppm |
| IR | C=O Stretch | 1700 - 1720 cm⁻¹ |
| UV-Vis | λmax | 280 - 320 nm |
Note: These are typical ranges based on computational studies of analogous compounds.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, key intermediates and transition states can be identified. The calculation of activation energies provides insights into the reaction kinetics. For example, in nucleophilic addition reactions to the aldehyde group, the mechanism can be elucidated by modeling the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. The structures and energies of the transition states can be determined, providing a detailed understanding of the reaction dynamics.
Computational Studies on Ligand-Metal Interactions and Complex Stability
The pyridine nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, chelating to metal ions to form stable complexes. Computational methods can be used to study the geometry, electronic structure, and stability of these metal complexes. By calculating the binding energy between the ligand and various metal ions, the selectivity and stability of the complexes can be predicted.
These studies often involve analyzing the nature of the metal-ligand bonds, including the degree of covalent and electrostatic character. The electronic properties of the resulting complexes, such as their FMOs and magnetic properties, can also be investigated. Research on similar chlorine-substituted ligands has shown that the position of the chlorine atom can influence the binding affinity and stability of the resulting metal complexes. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is often of greater practical relevance. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent box over time. These simulations provide information on:
Solvation: How solvent molecules arrange around the solute and the strength of solute-solvent interactions.
Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformers.
Intermolecular Interactions: In concentrated solutions, MD simulations can reveal how molecules of this compound interact with each other, such as through π-π stacking of the aromatic rings.
MD simulations on related compounds have demonstrated their utility in understanding how intermolecular forces and solvent effects influence molecular behavior and stability. nih.gov
Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 3 Chlorophenyl Picolinaldehyde
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
No published studies were identified that provide high-resolution mass spectrometry (HRMS) data for 3-(3-Chlorophenyl)picolinaldehyde. Such an analysis would be crucial for confirming its elemental composition by providing a highly accurate mass measurement, typically within a few parts per million of the theoretical value. Furthermore, fragmentation analysis, often conducted using techniques like collision-induced dissociation (CID), would reveal the characteristic breakdown patterns of the molecule, aiding in its structural confirmation by identifying key fragments such as the chlorophenyl and picolinaldehyde moieties.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D COSY, HSQC, HMBC)
Detailed one-dimensional (¹H, ¹³C) and two-dimensional NMR data for this compound are not available in public databases or literature. A full NMR analysis would be essential for the complete structural assignment of the molecule.
¹H NMR would show the chemical shifts, integration, and coupling constants of the protons on the two aromatic rings and the aldehyde group.
¹³C NMR would identify the number of unique carbon environments.
2D COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the same ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the chlorophenyl ring, the pyridine (B92270) ring, and the aldehyde group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
While general spectral characteristics can be predicted, specific experimental IR and Raman spectra for this compound are not published.
IR Spectroscopy would be expected to show a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch, typically in the region of 1690-1715 cm⁻¹. Other expected peaks would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations from the pyridine and benzene (B151609) rings, and a C-Cl stretching vibration.
Raman Spectroscopy , being complementary to IR, would also probe these vibrations. The aromatic ring breathing modes would likely be prominent. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No UV-Vis absorption spectra for this compound are publicly documented. This analysis would provide information about the electronic transitions within the molecule. The spectrum would be expected to show absorptions corresponding to π→π* transitions due to the conjugated system formed by the two aromatic rings. The position of the maximum absorbance (λmax) would be indicative of the extent of conjugation.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography
There is no record of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other public repositories. An X-ray diffraction analysis of a suitable single crystal would provide definitive proof of its molecular structure in the solid state. Current time information in McLean County, US. It would precisely determine bond lengths, bond angles, and the dihedral angle between the two aromatic rings, offering unambiguous confirmation of the compound's conformation. sigmaaldrich.com
Elemental Analysis for Empirical Formula Validation
Experimental elemental analysis data, which provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen), is not available in the reviewed sources. This classical technique is fundamental for validating the empirical formula of a newly synthesized or commercial compound, ensuring it matches the theoretical values calculated from its proposed molecular formula, C12H8ClNO.
Future Research Directions and Emerging Opportunities for 3 3 Chlorophenyl Picolinaldehyde
Exploration of New Synthetic Pathways with Enhanced Atom Economy and Efficiency
The pursuit of "green" chemistry has placed a strong emphasis on reaction efficiency, quantified by metrics such as atom economy and step economy. Atom economy measures the proportion of reactant atoms incorporated into the final desired product, while step economy favors synthetic routes with the fewest individual steps, reducing waste, time, and resource consumption. nih.govukri.org
Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. primescholars.com A compelling illustration is the contrast between the traditional "brown" synthesis of ibuprofen, which involves six steps and has an atom economy of about 40%, and the modern "green" route, which uses only three steps to achieve a 77% atom economy. monash.edu Future research on 3-(3-Chlorophenyl)picolinaldehyde should prioritize the development of synthetic pathways that emulate this "green" philosophy.
Potential research directions include:
One-Pot Reactions: Designing convergent, one-pot syntheses that combine multiple transformations without isolating intermediates. This "Pot, Atom, and Step Economy" (PASE) approach dramatically reduces operational complexity and waste. ukri.org
Catalytic C-H Functionalization: Exploring direct C-H activation and functionalization of a simpler 3-phenylpyridine (B14346) precursor to install the aldehyde group. This would avoid the use of pre-functionalized starting materials and reduce the number of synthetic steps.
Atom-Economical Reactions: Employing reaction types that are inherently atom-economical, such as pericyclic reactions or addition reactions, which incorporate all or most of the atoms from the reactants into the product. nih.govprimescholars.com
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Metric | Hypothetical Traditional Route (e.g., Multi-step with Protection) | Proposed High-Economy Route (e.g., One-Pot Cross-Coupling/Oxidation) |
| Number of Steps | 4–6 | 1–2 |
| Key Transformations | Protection, Grignard formation, Coupling, Deprotection, Oxidation | Suzuki/Stille Coupling, Direct C-H Oxidation |
| Theoretical Atom Economy | Low (<50%) | High (>75%) |
| Primary Waste Products | Protecting group fragments, stoichiometric metal salts, spent oxidants | Catalytic residues, boronic acid/stannane byproducts |
| Overall Efficiency | Low | High |
Discovery of Novel Catalytic Systems Based on its Metal Complexes
The pyridine-aldehyde structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group can act as a bidentate chelating agent, binding to a variety of transition metal centers such as copper (Cu), cobalt (Co), iron (Fe), and palladium (Pd). researchgate.net The resulting metal complexes hold significant promise as novel catalysts.
Research into terpyridine-based metal complexes has shown that the electronic properties of the ligand can be tuned to enhance catalytic activity in reactions like hydrosilylation. nih.gov Similarly, the electron-withdrawing nature of the 3-chlorophenyl group in this compound could modulate the electronic environment of a coordinated metal center, potentially leading to unique catalytic properties.
Future research opportunities include:
Homogeneous Catalysis: Synthesizing and characterizing mononuclear complexes of this compound with various transition metals to screen for catalytic activity in organic transformations like oxidations, reductions, and cross-coupling reactions. nih.gov
Heterogeneous Catalysis: Incorporating the molecule as a building block into metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials can function as robust, recyclable heterogeneous catalysts, offering advantages in product separation and catalyst reuse. Research has demonstrated the success of such frameworks in catalyzing reactions like Knoevenagel condensations. mdpi.com
Advanced Ligand Design: Using the aldehyde group as a reactive handle to build more complex, multidentate ligands, which could stabilize unusual oxidation states or enable challenging catalytic cycles. researchgate.net
Table 2: Potential Catalytic Systems Derived from this compound
| Metal Center | Potential Complex Type | Potential Catalytic Application | Literature Precedent |
| Iron (Fe) | Mononuclear Complex | Pollutant Degradation, Oxidation Reactions | Iron terpyridine complexes for phenol (B47542) degradation. nih.gov |
| Cobalt (Co) | Mononuclear Complex | Hydrosilylation of Olefins | Cobalt terpyridine complexes for hydrosilylation. nih.gov |
| Copper (Cu) | Coordination Polymer/MOF | Knoevenagel Condensation | Cu-based MOFs as heterogeneous catalysts. mdpi.com |
| Palladium (Pd) | Polynuclear Complex | Cross-Coupling Reactions | Advanced palladium complexes with N-donor ligands. researchgate.net |
Integration into Complex Molecular Architectures for Advanced Functionalities
Simple heterocyclic molecules often serve as foundational building blocks for the construction of larger, more complex structures with specialized functions. nih.gov this compound is well-suited for this role due to its intrinsic structural features and the versatile reactivity of its aldehyde group.
The aldehyde functionality is a gateway to a vast array of chemical transformations, including:
Wittig reactions to form alkenes.
Reductive amination to synthesize secondary and tertiary amines.
Aldol and Knoevenagel condensations to form new carbon-carbon bonds.
Cyclocondensation reactions to build larger heterocyclic systems.
These reactions enable the integration of the this compound core into diverse molecular architectures, from discrete macrocycles to extended polymeric materials. A key area of opportunity lies in the construction of Metal-Organic Frameworks (MOFs), where the molecule could serve as a multitopic linker after modification, creating porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. mdpi.com
Table 3: Strategies for Integrating this compound into Advanced Architectures
| Reactive Site | Reaction Type | Resulting Molecular Architecture | Potential Functionality |
| Aldehyde Group | Reductive Amination | Substituted Piperidines/Amines | Pharmacological Scaffolds nih.gov |
| Aldehyde Group | Cyclocondensation | Macrocycles/Complex Heterocycles | Host-Guest Chemistry, Sensors |
| Entire Molecule (as ligand) | Coordination Polymerization | Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis, Gas Storage mdpi.com |
| Aldehyde Group | Wittig/Horner-Wadsworth-Emmons | Stilbene/Styrene Derivatives | Photoresponsive Materials |
Application of Machine Learning and AI in the Design and Discovery of Derivatives
Modern drug discovery and materials science are increasingly driven by computational tools, including machine learning (ML) and artificial intelligence (AI). These technologies can dramatically accelerate the design-build-test-learn cycle by predicting the properties of novel molecules before they are synthesized. For a scaffold like this compound, AI/ML offers a powerful approach to navigating the vast chemical space of its potential derivatives.
A prospective computational workflow could be:
Virtual Library Generation: Create a large, diverse library of virtual derivatives by systematically modifying substituents on both the phenyl and pyridine rings.
Property Prediction: Employ ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict key properties for each virtual derivative. These properties could include catalytic efficacy, binding affinity to a biological target, or optoelectronic characteristics.
Quantum Mechanical Refinement: Use higher-level computational methods like Density Functional Theory (DFT) to perform more accurate calculations on a down-selected list of the most promising candidates identified by ML. nih.gov This can provide insights into electronic structure, reactivity (e.g., HOMO-LUMO energies), and conformational preferences. nih.gov
Prioritization for Synthesis: Based on the combined computational data, prioritize a small number of high-potential derivatives for physical synthesis and experimental validation, thus optimizing the use of laboratory resources.
This in silico approach, which integrates ML with methods like molecular docking, can rapidly identify derivatives with enhanced functionalities, guiding synthetic efforts toward the most promising targets. nih.gov
Development of Sustainable and Environmentally Benign Synthetic and Application Protocols
Building on the principles of atom and step economy, a broader focus on sustainability is essential for the future development and application of this compound and its derivatives. This involves a holistic assessment of the entire lifecycle of a chemical process, from starting materials to final application, aiming to minimize environmental impact.
Key areas for developing sustainable protocols include:
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. In some cases, solvent-free reaction conditions can be achieved. mdpi.com
Renewable Feedstocks: Investigating synthetic routes that begin from renewable biomass sources rather than petrochemicals.
Catalytic vs. Stoichiometric Reagents: Prioritizing the use of catalysts over stoichiometric reagents, especially those based on heavy metals, to reduce waste. For example, using catalytic amounts of a recyclable MOF instead of a single-use reagent. mdpi.com
Energy Efficiency: Developing processes that operate at ambient temperature and pressure, thereby reducing energy consumption. This can be achieved through the design of highly active catalysts that function under mild conditions. nih.gov
By integrating these green chemistry principles, the synthesis and use of this compound can be aligned with modern standards of environmental stewardship, ensuring that its technological benefits are achieved responsibly. monash.edu
Q & A
Q. What are the established synthetic routes for 3-(3-Chlorophenyl)picolinaldehyde, and how do reaction conditions influence yield?
The synthesis of structurally related aldehydes, such as 3-phenylpicolinaldehyde, involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling between picolinaldehyde derivatives and chlorophenyl boronic acids is a common approach. Reaction optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent systems (e.g., toluene/ethanol mixtures) to maximize yields . Temperature gradients (80–110°C) and inert atmospheres (N₂/Ar) are critical to prevent aldehyde oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, ¹³C NMR can resolve aldehyde carbonyl signals near δ 190–200 ppm, while aromatic protons in the chlorophenyl group appear as complex splitting patterns (δ 7.2–8.1 ppm) due to ortho/meta coupling. HRMS with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
Q. What safety protocols should be followed when handling this compound?
While specific SDS data for this compound is limited, structurally similar aldehydes (e.g., 3-(3-Chlorophenyl)-3-oxopropanal) require:
- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks (PAC-1: 2.1 mg/m³) .
- Spill Management: Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound in large-scale syntheses?
Yield optimization involves:
- Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may increase byproducts.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
Q. How should researchers resolve contradictory spectral data (e.g., NMR signal overlap) in this compound?
Conflicting NMR signals can arise from rotamers or impurities. Solutions include:
- Variable Temperature NMR: Cooling to −40°C slows conformational exchange, sharpening split signals.
- 2D Techniques: HSQC and HMBC correlate ambiguous protons/carbons, confirming connectivity .
- Comparative Analysis: Cross-reference with analogs like 3-(2-fluorophenyl)picolinaldehyde to identify substituent effects .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?
The aldehyde group acts as an electrophile, while the chlorophenyl ring directs regioselectivity via resonance effects. For example:
- Grignard Reactions: Nucleophiles attack the aldehyde carbonyl, with steric hindrance from the ortho-chlorine influencing product distribution.
- Reductive Amination: The electron-withdrawing Cl group stabilizes imine intermediates, accelerating formation of secondary amines .
Q. What are the potential applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive molecules:
- Anticancer Agents: Derivatives like 6-(3-Chlorophenyl)picolinimidamide hydrochloride show inhibitory effects on kinase targets (IC₅₀: 0.1–5 µM) .
- Chiral Ligands: The aldehyde moiety can be functionalized to create asymmetric catalysts for enantioselective synthesis .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies for related aldehydes recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
